

# CAS number 3914-45-2 properties and safety data

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

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An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyllithium: Properties, Synthesis, and Safe Handling

## A Note on Chemical Identification

It is important to note that while the CAS number 3914-45-2 was initially referenced, this identifier corresponds to **2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole**. This guide will instead focus on 3-(Trifluoromethyl)phenyllithium, a compound of significant interest in advanced organic synthesis and drug development, aligning with the technical nature of the user request. A different CAS number, 368-49-0, is associated with this compound.<sup>[1]</sup>

## Introduction and Strategic Importance

3-(Trifluoromethyl)phenyllithium is a potent organolithium reagent that has garnered substantial attention in the fields of medicinal chemistry and materials science. Its utility stems from its ability to introduce the trifluoromethylphenyl group, a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[2]</sup> This guide provides a comprehensive overview of its properties, synthesis, reactivity, and crucially, the safety protocols required for its handling, tailored for researchers and professionals in drug development.

Organolithium reagents, in general, are highly reactive species valued for their ability to form carbon-carbon bonds.<sup>[3]</sup> The presence of the electron-withdrawing trifluoromethyl group in 3-

(trifluoromethyl)phenyllithium modulates its reactivity compared to simpler aryllithium compounds like phenyllithium, offering unique synthetic advantages.[4]

## Physicochemical Properties

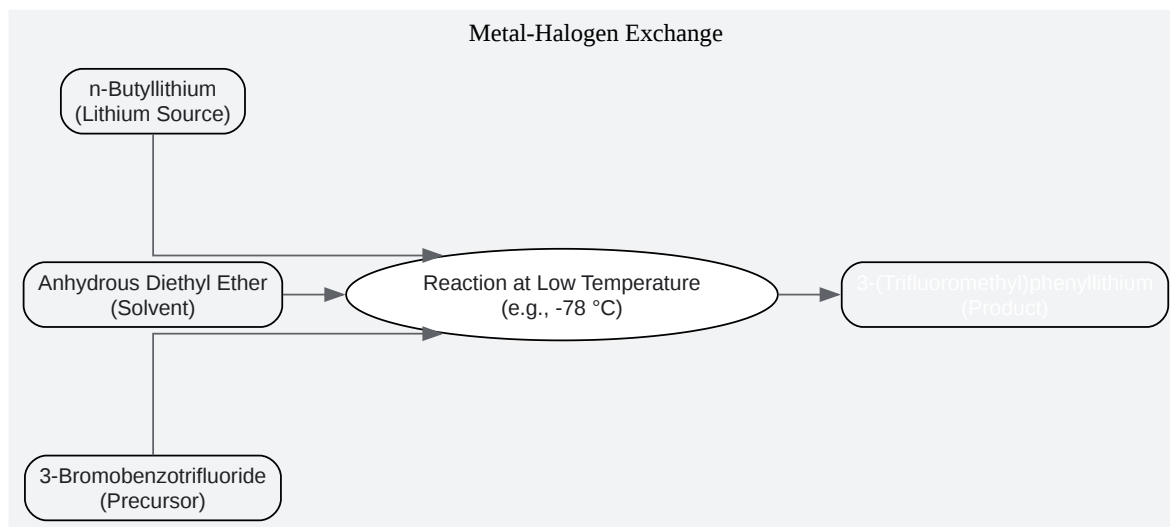
A clear understanding of the physicochemical properties of 3-(trifluoromethyl)phenyllithium is fundamental to its appropriate handling and application in synthesis.

Property	Value	Source
Molecular Formula	C7H4F3Li	[1]
Molecular Weight	152.1 g/mol	[1][5]
Appearance	Typically a solution in an organic solvent (e.g., diethyl ether, THF) with a color ranging from colorless to yellow or brown.	[4]
Solubility	Miscible with ethereal and hydrocarbon solvents.	[6]
Stability	Highly sensitive to air and moisture.[4]	
Reactivity	Reacts violently with water.[4]	

## Synthesis and Mechanistic Considerations

The synthesis of 3-(trifluoromethyl)phenyllithium is typically achieved through a metal-halogen exchange reaction. This method is preferred for its high yield and purity.[3][7]

## Synthetic Workflow



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Caption: Synthetic route to 3-(Trifluoromethyl)phenyllithium.

## Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenyllithium

**WARNING:** This procedure should only be performed by trained personnel in a properly equipped laboratory under an inert atmosphere.

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
- **Inert Atmosphere:** The system is purged with dry nitrogen or argon to exclude air and moisture.
- **Reagent Addition:** Anhydrous diethyl ether is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath.

- **Precursor Introduction:** 3-Bromobenzotrifluoride is dissolved in anhydrous diethyl ether and added to the dropping funnel.
- **Lithiation:** A solution of n-butyllithium in hexanes is added dropwise to the stirred ether solution while maintaining the temperature at -78 °C.
- **Reaction:** The 3-bromobenzotrifluoride solution is then added dropwise to the reaction mixture. The reaction is typically complete within 1-2 hours.
- **Confirmation:** The concentration of the resulting 3-(trifluoromethyl)phenyllithium solution can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).

The choice of a low temperature is critical to minimize side reactions, such as the formation of biphenyl derivatives.<sup>[7]</sup> The use of an inert atmosphere is mandatory due to the pyrophoric nature of n-butyllithium and the high reactivity of the product with atmospheric oxygen and water.<sup>[8]</sup>

## Reactivity and Synthetic Applications

3-(Trifluoromethyl)phenyllithium is a versatile nucleophile used to introduce the 3-(trifluoromethyl)phenyl moiety into a wide range of electrophilic substrates.

### Key Reactions:

- **Nucleophilic Addition to Carbonyls:** Reacts with aldehydes, ketones, and esters to form the corresponding alcohols.<sup>[3]</sup>
- **Substitution Reactions:** Can be used in substitution reactions with alkyl halides, although this is less common for aryllithium reagents.
- **Metalation:** Can act as a base to deprotonate acidic protons, though less common than its nucleophilic applications.<sup>[4]</sup>

The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity of the organolithium, making it a "soft" nucleophile, which can lead to different selectivity compared to other organolithium reagents.

## In-Depth Safety and Handling Protocols

The safe handling of 3-(trifluoromethyl)phenyllithium is of paramount importance due to its high reactivity.

### Hazard Identification

Hazard	Description	Precautionary Statements
Pyrophoric Potential	While not pyrophoric itself, it is often generated from pyrophoric precursors like n-butyllithium. Solutions can be air-sensitive.	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Water Reactivity	Reacts violently with water, releasing flammable gases.[4]	P231+P232: Handle under inert gas. Protect from moisture.[3]
Corrosivity	Can cause severe skin burns and eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
Toxicity	Harmful if swallowed or inhaled.	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

### Personal Protective Equipment (PPE)

- Body: Flame-retardant lab coat.
- Hands: Nitrile gloves worn under neoprene or butyl rubber gloves for added protection.[8]
- Eyes: Chemical safety goggles and a face shield.[9]

### Handling and Storage

- Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk line techniques.[8]

- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials such as water and oxidizing agents.[9] The recommended storage temperature is typically 2-8°C.[6]
- Dispensing: Use a syringe or cannula for transferring solutions to minimize exposure to air. [8]

## Emergency Procedures

- Spills: Small spills can be quenched by covering with an inert absorbent material like dry sand or vermiculite, followed by careful collection and disposal.[9] Do not use water.
- Fire: Use a Class D fire extinguisher (for flammable metals) or dry chemical powder. Do not use water, carbon dioxide, or halogenated extinguishing agents.
- First Aid:
  - Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
  - Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]
  - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

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